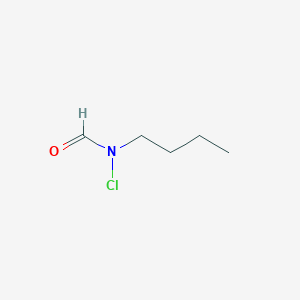

N-Butyl-N-chloroformamide

Description

Structure

3D Structure

Properties

CAS No. |

5014-50-6 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

N-butyl-N-chloroformamide |

InChI |

InChI=1S/C5H10ClNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3 |

InChI Key |

BPGWRCGIVCJEOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides, with a Focus on N,N-Dibutylcarbamoyl Chloride

This technical guide provides a comprehensive overview of the synthesis of N,N-dibutylcarbamoyl chloride, a representative example of an N,N-disubstituted carbamoyl chloride. These compounds are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The following sections detail the reaction mechanism, experimental protocols, and quantitative data associated with a modern and efficient synthetic route.

General Synthesis Pathway

The synthesis of N,N-disubstituted carbamoyl chlorides is typically achieved through the reaction of a secondary amine with a phosgene equivalent. While phosgene gas is a traditional reagent for this transformation, its high toxicity and difficult handling have led to the development of safer alternatives. One such alternative is the use of chlorocarbonylsulfenyl chloride as a carbonylating agent in a one-pot procedure. This method offers milder reaction conditions and avoids the direct use of phosgene.

The general reaction involves the treatment of a secondary amine, in this case, di-n-butylamine, with chlorocarbonylsulfenyl chloride in an aprotic organic solvent, followed by chlorination.

Quantitative Data for Synthesis of N,N-Disubstituted Carbamoyl Chlorides

The following table summarizes the reaction conditions and yields for the synthesis of various N,N-disubstituted carbamoyl chlorides using the chlorocarbonylsulfenyl chloride method, with a specific entry for N,N-dibutylcarbamoyl chloride.

| Secondary Amine | Molar Ratio (Amine:CCSC) | Solvent | Reaction Time (h) | Yield (%) | Boiling Point (°C) |

| Diethylamine | 1:1.1 | Dichloromethane | 2 | 85 | 185-187 |

| Di-n-propylamine | 1:1.1 | Dichloromethane | 2 | 88 | 218-220 |

| Di-isopropylamine | 1:1.1 | Dichloromethane | 2.5 | 82 | 210-212 |

| Di-n-butylamine | 1:1.1 | Dichloromethane | 2 | 90 | 110-112 (at 10 mmHg) |

| Piperidine | 1:1.1 | Dichloromethane | 2 | 86 | 215-217 |

CCSC: Chlorocarbonylsulfenyl chloride

Detailed Experimental Protocol: Synthesis of N,N-Dibutylcarbamoyl Chloride

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted carbamoyl chlorides.

Materials:

-

Di-n-butylamine (0.47 mol)

-

Chlorocarbonylsulfenyl chloride (0.52 mol)

-

Dichloromethane (800 mL)

-

Chlorine gas

-

Nitrogen gas

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas inlet tube

-

Condenser

Procedure:

-

Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a nitrogen source. The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of dichloromethane.

-

Reaction with Chlorocarbonylsulfenyl Chloride: The solution is stirred and cooled to 0-5 °C in an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

Chlorination: The ice bath is removed, and chlorine gas is bubbled through the reaction mixture at room temperature for 2 hours under a steady stream of nitrogen. The progress of the chlorination can be monitored by the disappearance of the intermediate's color.

-

Work-up: The reaction mixture is then washed successively with 200 mL of 5% sodium bicarbonate solution and 200 mL of water. The organic layer is separated and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude N,N-dibutylcarbamoyl chloride is then purified by vacuum distillation to yield the final product.

Visualizations

The following diagrams illustrate the chemical transformations and the procedural flow of the synthesis.

Caption: Reaction pathway for the synthesis of N,N-dibutylcarbamoyl chloride.

Caption: Experimental workflow for the synthesis of N,N-dibutylcarbamoyl chloride.

Safety Considerations

-

Chlorocarbonylsulfenyl chloride and N,N-dibutylcarbamoyl chloride are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and a strong oxidizing agent. Appropriate safety precautions, including the use of a gas scrubber, are essential.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

An emergency eyewash and safety shower should be readily accessible.

N-Butyl-N-chloroformamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide, a member of the carbamoyl chloride family, serves as a reactive electrophilic reagent in organic synthesis. Its primary utility lies in the introduction of a butylcarbamoyl moiety to nucleophilic substrates. This technical guide elucidates the core mechanism of action of this compound in its reactions with key nucleophiles, namely amines and alcohols, leading to the formation of substituted ureas and carbamates, respectively. The underlying mechanistic pathway is a classic nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. This document provides a detailed examination of this mechanism, supported by generalized experimental protocols and reaction diagrams to facilitate its application in research and development settings, particularly in the synthesis of novel therapeutic agents and other complex organic molecules.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The reactivity of this compound is dictated by the chemical properties of the chloroformamide functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms. This pronounced positive charge makes it a prime target for attack by nucleophiles.

The general mechanism for reactions involving this compound is a nucleophilic addition-elimination pathway. This two-step process is characteristic of acyl chlorides and their derivatives.[1][2]

-

Nucleophilic Addition: The reaction is initiated when a nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of the this compound. This leads to the breaking of the carbon-oxygen pi bond and the formation of a transient, unstable tetrahedral intermediate.[1][3]

-

Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being an excellent leaving group, is expelled. This is followed by a deprotonation step, typically by another molecule of the nucleophile or a mild base, to yield the final, stable product.[1][2][3]

Reaction with Amines: Synthesis of N,N'-Substituted Ureas

When this compound reacts with a primary or secondary amine, the product is a substituted urea. This reaction is a fundamental method for creating urea linkages, which are prevalent in many biologically active molecules.

The mechanism proceeds as follows:

-

Step 1: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of this compound.

-

Step 2: A tetrahedral intermediate is formed.

-

Step 3: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

-

Step 4: A base, often a second equivalent of the amine, removes a proton from the nitrogen of the newly formed urea, yielding the final product and an ammonium chloride salt.[1][2]

Caption: Logical workflow for the synthesis of substituted ureas.

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with an alcohol or phenol yields a carbamate. Carbamates are crucial functional groups in pharmaceuticals and agrochemicals.

The mechanism is analogous to the reaction with amines:

-

Step 1: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon.

-

Step 2: Formation of a tetrahedral intermediate.

-

Step 3: Collapse of the intermediate, with the expulsion of a chloride ion.

-

Step 4: A mild base, such as pyridine or triethylamine, is typically required to neutralize the generated HCl and deprotonate the oxygen, leading to the final carbamate product.

Caption: Reaction pathway for the formation of carbamates.

Quantitative Data

| Nucleophile | Reagent | Base (if any) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Class |

| Various Amino Acids | p-Nitrophenyl Chloroformate | Na2CO3 | t-BuOH/H2O | 50 | 12 | Good | Carbamate Synthesis[4] |

| Primary Amines | Polymer-Supported Chloroformate | - | - | - | - | High | Carbamate Synthesis[5] |

| Aniline | Boc-Anhydride (forms isocyanate) | t-BuOLi | n-Butanol | 110 | - | 95 | Carbamate Synthesis[6] |

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not extensively documented in readily accessible literature. However, based on established procedures for similar carbamoyl chlorides, the following generalized protocols can be adapted.

General Protocol for the Synthesis of a Substituted Urea

-

Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagent: this compound (1.0 to 1.2 equivalents) is added dropwise to the cooled amine solution. If the amine hydrochloride salt precipitates, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be added.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for a period of 2 to 24 hours, depending on the reactivity of the amine. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure substituted urea.

General Protocol for the Synthesis of a Carbamate

-

Reaction Setup: An alcohol (1.0 equivalent) and a non-nucleophilic base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) are dissolved in an aprotic solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere. The solution is cooled to 0 °C.

-

Addition of Reagent: this compound (1.0 to 1.2 equivalents) is added dropwise to the cooled solution.

-

Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 to 18 hours. The reaction is monitored by TLC.

-

Work-up: The reaction mixture is diluted with the solvent and washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and brine. The organic layer is then dried over an anhydrous salt, filtered, and the solvent is removed in vacuo.

-

Purification: The resulting crude carbamate is purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable reagent for the synthesis of N-butyl substituted ureas and carbamates. Its mechanism of action is a well-understood nucleophilic acyl substitution, characterized by high reactivity towards common nucleophiles. While specific, published data on this particular reagent is sparse, its reactivity can be reliably predicted based on the extensive body of knowledge surrounding acyl and carbamoyl chlorides. The generalized protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in the synthesis of target molecules. As with any reactive chemical, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific substrate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. google.com [google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into N-Butyl-N-chloroformamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on N-Butyl-N-chloroformamide, with a focus on its spectroscopic characteristics and a general synthetic approach. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure alongside a generalized synthetic protocol derived from established methods for analogous compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~0.9 | Triplet | 3H |

| CH₂CH₂CH₃ | ~1.4 | Sextet | 2H |

| NCH₂CH₂ | ~1.6 | Quintet | 2H |

| NCH₂ | ~3.5 | Triplet | 2H |

| CHO | ~8.0 | Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~13 |

| CH₂CH₂CH₃ | ~20 |

| NCH₂CH₂ | ~30 |

| NCH₂ | ~50 |

| C=O | ~160 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2960 | Strong |

| C=O (amide) | 1680-1720 | Strong |

| N-Cl | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) |

| [M]⁺ | 135/137 (isotope pattern for Cl) |

| [M-Cl]⁺ | 100 |

| [M-C₄H₉]⁺ | 78/80 (isotope pattern for Cl) |

| [C₄H₉]⁺ | 57 |

The following diagram illustrates the relationship between the molecular structure and the predicted spectroscopic signals.

Caption: Correlation of this compound structure with predicted spectroscopic data.

General Experimental Protocol for Synthesis

A general and efficient method for the synthesis of N-chloroamides involves the electrophilic chlorination of the corresponding amide. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound from N-butylformamide.

N-Chlorination of N-Butylformamide

Materials:

-

N-Butylformamide

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-butylformamide in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess of trichloroisocyanuric acid (TCCA) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

The following diagram outlines the experimental workflow for the synthesis and purification of this compound.

Solubility and stability of N-Butyl-N-chloroformamide in common solvents

An In-depth Technical Guide on the Solubility and Stability of N-Butyl-N-chloroformamide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, standardized experimental protocols for determining its solubility in a range of common laboratory solvents and for assessing its stability under various conditions. The methodologies are based on established principles of organic chemistry and analytical techniques. Furthermore, this guide presents hypothetical data in clearly structured tables and includes visual workflows to aid in the design and execution of these experiments. The information herein is intended to serve as a foundational resource for researchers working with this compound, enabling them to generate reliable data for applications in drug development and other scientific endeavors.

Introduction

This compound is an organic compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability data is crucial for ensuring the compound's integrity over time and under different environmental conditions. This guide provides the necessary framework for systematically evaluating these critical physicochemical properties.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful starting point, suggesting that this compound, a polar aprotic molecule, will exhibit higher solubility in solvents with similar properties.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common solvents can be made.

-

High Solubility Predicted: In polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, and Acetone.

-

Moderate Solubility Predicted: In polar protic solvents like Ethanol and Methanol, and in nonpolar aromatic solvents such as Toluene.

-

Low Solubility Predicted: In nonpolar aliphatic solvents like Hexane and Cyclohexane.

-

Very Low to Insoluble Predicted: In Water.

Experimental Protocol for Determining Quantitative Solubility

The following protocol describes a standardized method for the quantitative determination of the solubility of this compound.

Objective: To determine the concentration (in mg/mL) of this compound that can be dissolved in a selection of common solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL for each solvent.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Hypothetical Solubility Data

The following table presents a hypothetical summary of quantitative solubility data for this compound in a range of common solvents at 25 °C.

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Solubility (mg/mL) |

| Water | Polar Protic | Very Low | < 0.1 |

| Ethanol | Polar Protic | Moderate | 150 |

| Methanol | Polar Protic | Moderate | 200 |

| Dichloromethane (DCM) | Polar Aprotic | High | > 500 |

| Acetone | Polar Aprotic | High | > 500 |

| Tetrahydrofuran (THF) | Polar Aprotic | High | > 500 |

| Ethyl Acetate | Polar Aprotic | High | 450 |

| Toluene | Nonpolar Aromatic | Moderate | 250 |

| Hexane | Nonpolar Aliphatic | Low | 10 |

| Cyclohexane | Nonpolar Aliphatic | Low | 5 |

Visualization of Experimental Workflow

Caption: Workflow for Determining Quantitative Solubility of this compound.

Stability of this compound

The stability of this compound is a critical parameter that influences its shelf-life and its suitability for various applications. N-chloro compounds can be susceptible to degradation via hydrolysis, photolysis, and thermal decomposition.

Potential Degradation Pathways

Based on the chemistry of related N-chloro compounds, the following degradation pathways for this compound can be postulated:

-

Hydrolysis: In the presence of water, this compound may hydrolyze to form N-butylformamide and hypochlorous acid. This reaction is likely to be pH-dependent.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-Cl bond, generating radical species that can initiate further degradation reactions.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would need to be identified experimentally.

Experimental Protocol for Assessing Stability

The following protocol outlines a method for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the degradation of this compound over time when exposed to different conditions (e.g., temperature, humidity, light).

Materials:

-

This compound (high purity)

-

Selected solvents

-

Controlled environment chambers (for temperature, humidity, and light exposure)

-

Vials (clear and amber)

-

HPLC or GC system

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a relevant solvent (e.g., a solvent in which it is highly soluble and stable for the initial analysis).

-

Aliquots of the solution are placed in both clear and amber vials to assess photostability.

-

For solid-state stability, weigh a precise amount of the compound into vials.

-

-

Stress Conditions:

-

Thermal Stability: Store samples at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

-

Photostability: Expose samples in clear vials to a controlled light source (e.g., ICH-compliant photostability chamber) at a constant temperature. Control samples are stored in amber vials under the same temperature conditions.

-

Hydrolytic Stability: For solutions, add water to the solvent system and monitor degradation. The pH of the solution can also be varied.

-

-

Time Points:

-

Collect samples at predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

-

-

Analysis:

-

At each time point, analyze the samples by HPLC or GC to determine the remaining concentration of this compound.

-

The appearance of new peaks in the chromatogram should be noted as potential degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life under each condition.

-

Hypothetical Stability Data

The following table provides a hypothetical summary of the stability data for this compound in a solution of dichloromethane at 25 °C.

| Condition | Time (days) | % Remaining this compound | Observations |

| 25 °C, Dark | 0 | 100 | Clear, colorless solution |

| 7 | 99.5 | No change | |

| 30 | 98.2 | No change | |

| 25 °C, Light | 0 | 100 | Clear, colorless solution |

| 7 | 92.1 | Appearance of small impurity peaks | |

| 30 | 85.4 | Increase in impurity peaks | |

| 40 °C, Dark | 0 | 100 | Clear, colorless solution |

| 7 | 95.3 | Minor impurity peak observed | |

| 30 | 90.1 | Increase in impurity peak |

Visualization of Stability Testing Workflow

Navigating the Uncharted Territory of N-Butyl-N-chloroformamide: A Technical Safety Guide

Disclaimer: No specific safety, handling, or disposal data for N-Butyl-N-chloroformamide (CAS No. 5014-50-6) is readily available in public databases. This guide has been developed using data for the closely related compound, n-Butyl chloroformate (CAS No. 592-34-7) , as a surrogate. While these compounds share structural similarities, their toxicological and reactivity profiles may differ significantly. All procedures outlined below should be conducted with extreme caution, under the supervision of qualified personnel, and within a well-equipped laboratory setting. A thorough risk assessment should be performed before handling this compound.

This technical guide provides an in-depth overview of the safety, handling, and disposal procedures for this compound, based on the available data for n-Butyl chloroformate. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and the surrogate, n-Butyl chloroformate, are presented below.

| Property | This compound | n-Butyl chloroformate |

| CAS Number | 5014-50-6[1] | 592-34-7[2][3][4] |

| Molecular Formula | C5H10ClNO[1] | C5H9ClO2[3][5] |

| Molecular Weight | 135.59 g/mol [1] | 136.58 g/mol [5] |

| Appearance | - | Colorless liquid |

| Boiling Point | - | 142 °C |

| Flash Point | - | 39 °C / 102.2 °F[2] |

| Density | - | 1.06 g/cm³ |

Hazard Identification and Classification

Based on data for n-Butyl chloroformate, this compound should be treated as a highly hazardous substance.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | 🔥 | Danger | H226: Flammable liquid and vapor.[5] |

| Acute Toxicity, Inhalation | 2 | 💀 | Danger | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage. |

Potential Health Effects:

-

Inhalation: May be fatal if inhaled. Causes severe irritation and chemical burns to the respiratory tract.[3][4]

-

Skin Contact: Causes severe skin burns and damage.[5]

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[3]

-

Ingestion: Harmful if swallowed. Causes burns to the mouth, throat, and stomach.[3]

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted exclusively in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

| PPE Type | Specification |

| Respiratory Protection | A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®) are mandatory. Double gloving is recommended. |

| Eye Protection | Chemical safety goggles and a face shield are required.[2] |

| Skin and Body Protection | A chemical-resistant apron, lab coat, and closed-toe shoes are required. For larger quantities or in case of a spill, a full-body chemical-resistant suit should be worn. |

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4]

-

Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and water.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Immediate medical attention is required in all cases of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release and Spill Cleanup

Small Spills (in a fume hood)

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, dry material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Large Spills

-

Evacuate the laboratory and surrounding areas immediately.

-

Activate the fire alarm and notify emergency services.

-

Do not attempt to clean up the spill.

-

Isolate the area and prevent entry.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as it may react violently.[2][8]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases, including hydrogen chloride, phosgene, and oxides of carbon and nitrogen.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]

This guide provides a framework for the safe handling of this compound based on the best available, albeit surrogate, data. It is imperative that all users of this chemical conduct their own thorough risk assessments and adhere to the highest standards of laboratory safety.

References

- 1. This compound | C5H10ClNO | CID 71366759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. valsynthese.ch [valsynthese.ch]

- 6. N-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. ICSC 1593 - n-BUTYL CHLOROFORMATE [inchem.org]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of N-Alkyl-N-Chloroformamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl-N-chloroformamides, also known as N-alkyl carbamoyl chlorides, represent a pivotal class of organic compounds with a rich history intertwined with the development of modern synthetic chemistry. Characterized by a carbonyl group flanked by a nitrogen atom and a chlorine atom, with an additional alkyl substituent on the nitrogen, these reagents have emerged as versatile intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique reactivity, stemming from the electrophilic carbonyl carbon and the influence of the nitrogen lone pair, allows for the facile introduction of the N-alkylcarbamoyl moiety into various molecular scaffolds. This in-depth technical guide explores the discovery and historical evolution of N-alkyl-N-chloroformamides, presenting key synthetic methodologies, quantitative data, and a detailed look at their reaction mechanisms.

Historical Perspective and Discovery

The history of N-alkyl-N-chloroformamides is intrinsically linked to the broader class of compounds known as carbamoyl chlorides. While a singular "discovery" event for N-alkyl-N-chloroformamides is not documented, their emergence is a logical progression from the initial synthesis and investigation of the parent carbamoyl chloride and its simpler derivatives.

The foundational chemistry that paved the way for these compounds was the exploration of phosgene (COCl₂) reactivity in the 19th century. Phosgene, a highly reactive and toxic gas, was quickly identified as a powerful tool for introducing the carbonyl group into organic molecules.

The first systematic preparations of N,N-disubstituted carbamoyl chlorides, which include the N-alkyl-N-chloroformamide subclass, involved the reaction of secondary amines with phosgene.[1] This method, established as a fundamental transformation in organic chemistry, remains a cornerstone of their synthesis today.

Historically, there has been some inconsistency in the nomenclature, with the term "carbamyl chloride" often used interchangeably with "carbamoyl chloride" in older literature, a point that can create confusion when surveying historical chemical databases.[2]

Key Synthetic Methodologies

The primary and most historically significant method for the synthesis of N-alkyl-N-chloroformamides is the reaction of a secondary amine with phosgene.[1] This reaction is typically carried out in an inert solvent.

General Reaction Scheme:

Figure 1: General synthesis of N,N-disubstituted carbamoyl chlorides.

An alternative historical method involves the addition of hydrogen chloride to isocyanates, which is particularly useful for preparing N-monosubstituted carbamoyl chlorides.[1]

General Reaction Scheme for N-monosubstituted carbamoyl chlorides:

Figure 2: Synthesis of N-monosubstituted carbamoyl chlorides.

Quantitative Data

The physical properties of N-alkyl-N-chloroformamides vary depending on the nature of the alkyl substituents. Below is a table summarizing key quantitative data for some common examples.

| Compound Name | R¹ | R² | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Dimethylcarbamoyl chloride | CH₃ | CH₃ | C₃H₆ClNO | 107.54 | 165-167 | -33 |

| Diethylcarbamoyl chloride | C₂H₅ | C₂H₅ | C₅H₁₀ClNO | 135.60 | 186-187 | -32 |

| N-Methyl-N-phenylcarbamoyl chloride | CH₃ | C₆H₅ | C₈H₈ClNO | 169.61 | 118-120 (18 mmHg) | - |

| Piperidine-1-carbonyl chloride | -(CH₂)₅- | C₆H₁₀ClNO | 147.60 | 93-95 (10 mmHg) | - | |

| Morpholine-4-carbonyl chloride | -(CH₂)₂O(CH₂)₂- | C₅H₈ClNO₂ | 149.57 | 138-140 (18 mmHg) | 33-36 |

Table 1: Physical Properties of Selected N-Alkyl-N-Chloroformamides.

Experimental Protocols

General Procedure for the Synthesis of N,N-Dialkylcarbamoyl Chlorides from a Secondary Amine and Phosgene

This protocol is a generalized representation of the historical and widely used method. Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Secondary amine (e.g., diethylamine)

-

Phosgene (as a solution in an inert solvent like toluene, or generated in situ)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous conditions (all glassware and solvents must be dry)

Workflow Diagram:

Figure 3: Experimental workflow for the synthesis of N,N-dialkylcarbamoyl chlorides.

Detailed Steps:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with the secondary amine (1.0 equivalent) and a suitable anhydrous solvent.

-

Cooling: The flask is cooled in an ice bath to 0 °C.

-

Phosgene Addition: A solution of phosgene (0.5 to 1.0 equivalent, depending on the desired stoichiometry and to control side reactions) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C. A precipitate of the amine hydrochloride will form.[1]

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The precipitated amine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the dry solvent.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude N,N-dialkylcarbamoyl chloride is then purified by vacuum distillation.

Conclusion

The development of N-alkyl-N-chloroformamides from the foundational chemistry of phosgene has provided the scientific community with a robust and versatile class of reagents. Their synthesis, primarily through the reaction of secondary amines with phosgene, is a testament to the enduring principles of organic chemistry established over a century ago. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the history, preparation, and reactivity of these compounds is essential for their effective and safe utilization in the creation of novel and complex molecules. The methodologies and data presented in this guide offer a comprehensive overview for professionals in the field, highlighting the continued importance of this venerable class of chemical intermediates.

References

Reactivity Profile of N-Butyl-N-chloroformamide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of a diverse range of organic compounds such as ureas, carbamates, and thiocarbamates. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles, including amines, alcohols, and thiols. The document details the underlying reaction mechanisms, summarizes key quantitative data, and provides exemplary experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound belongs to the class of carbamoyl chlorides, which are analogs of acyl chlorides. The presence of the electron-withdrawing chlorine atom attached to the carbonyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The general reactivity pattern involves a nucleophilic acyl substitution, typically proceeding through a tetrahedral intermediate via an addition-elimination mechanism.

The versatility of this compound as a synthetic building block stems from its ability to introduce the N-butylcarbamoyl moiety into various molecules, leading to the formation of stable and functionally diverse products. Substituted ureas, carbamates, and thiocarbamates are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, making the study of this compound's reactivity a subject of considerable interest.

Reaction Mechanisms with Nucleophiles

The primary mechanism for the reaction of this compound with nucleophiles is the nucleophilic addition-elimination pathway.[1][2][3][4] This two-step process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. In the subsequent elimination step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

However, under certain conditions, particularly in solvolysis reactions with weakly nucleophilic solvents, an SN1-like mechanism may be operative.[5] This pathway involves the initial, rate-determining ionization of the carbamoyl chloride to form a carbamoyl cation intermediate, which is then rapidly captured by the nucleophile. The stability of the potential carbamoyl cation and the ionizing power of the solvent are key factors in determining the operative mechanism.[5] For the purpose of this guide, which focuses on reactions with common nucleophiles, the addition-elimination mechanism is the most relevant.

Reaction with Amines (Urea Formation)

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. The reaction is typically rapid and exothermic.[6][7][8] A second equivalent of the amine or a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Reaction with Alcohols (Carbamate Formation)

Alcohols react with this compound to yield N-butylcarbamates. These reactions are generally slower than those with amines and may require heating or the presence of a base to facilitate the deprotonation of the alcohol and enhance its nucleophilicity.[2][3]

Reaction with Thiols (Thiocarbamate Formation)

Thiols, being more nucleophilic than their corresponding alcohols, react with this compound to form S-alkyl N-butylthiocarbamates. Similar to the reaction with alcohols, a base is often used to deprotonate the thiol to the more reactive thiolate anion.

Quantitative Data on Reactivity

While specific kinetic and extensive yield data for the reactions of this compound with a wide range of nucleophiles are not abundantly available in the public literature, the reactivity can be inferred from analogous systems. The following table summarizes expected product yields based on the reactivity of similar carbamoyl chlorides.

| Nucleophile (Example) | Product Class | Product Example | Expected Yield (%) | Reaction Conditions (General) |

| Primary Amine (Butylamine) | Urea | N,N'-Dibutylurea | High (>90%) | Aprotic solvent, 2 equivalents of amine or 1 equivalent of amine and a non-nucleophilic base, Room Temperature |

| Primary Alcohol (Butanol) | Carbamate | Butyl N-butylcarbamate | Moderate to High (70-90%) | Aprotic solvent, Base (e.g., pyridine, triethylamine), Room Temperature to moderate heating |

| Primary Thiol (Butanethiol) | Thiocarbamate | S-Butyl N-butylthiocarbamate | Moderate to High (70-90%) | Aprotic solvent, Base (e.g., pyridine, triethylamine), Room Temperature |

Note: The expected yields are estimates based on the general reactivity of carbamoyl chlorides and may vary depending on the specific reaction conditions and the nature of the nucleophile.

Experimental Protocols

The following are representative, generalized experimental protocols for the reaction of this compound with different classes of nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel, as this compound is a reactive and potentially hazardous substance. Appropriate personal protective equipment (PPE) should be worn.

Synthesis of N,N'-Dibutylurea from this compound and Butylamine

Materials:

-

This compound

-

n-Butylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N'-dibutylurea.

-

Purify the product by recrystallization or column chromatography.

Synthesis of Butyl N-butylcarbamate from this compound and Butanol

Materials:

-

This compound

-

n-Butanol

-

Pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve n-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting butyl N-butylcarbamate by vacuum distillation or column chromatography.

Synthesis of S-Butyl N-butylthiocarbamate from this compound and Butanethiol

Materials:

-

This compound

-

n-Butanethiol

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butanethiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

-

Cool the mixture to 0 °C.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude S-butyl N-butylthiocarbamate by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized reaction mechanism and a typical experimental workflow for the reaction of this compound with a nucleophile.

Caption: Generalized nucleophilic addition-elimination mechanism.

Caption: Typical experimental workflow for synthesis.

Conclusion

This compound serves as a reactive and versatile precursor for the synthesis of a variety of nitrogen-containing compounds. Its reactions with amines, alcohols, and thiols proceed readily to afford ureas, carbamates, and thiocarbamates, respectively. The predominant reaction mechanism is nucleophilic addition-elimination. While specific quantitative data for this compound are limited in readily accessible literature, the provided general protocols and expected reactivity patterns offer a solid foundation for its application in synthetic organic chemistry. Further investigation into the precise kinetics and optimization of reaction conditions for a broader range of nucleophiles would be a valuable endeavor for the scientific community.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

The Untapped Potential of N-Butyl-N-chloroformamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide is a reactive chemical intermediate that, while not extensively documented in medicinal chemistry literature, holds considerable potential as a versatile building block in the synthesis of novel therapeutic agents. This technical guide explores the prospective applications of this compound, drawing inferences from the known reactivity of the N-chloroformamide functional group. We will delve into its potential roles in the generation of diverse molecular scaffolds, its utility as a linker in complex drug modalities, and its prospective application in prodrug design. This document aims to provide researchers and drug development professionals with a foundational understanding and theoretical framework to leverage this compound in the pursuit of innovative drug discovery.

Introduction: The Role of Novel Reagents in Drug Discovery

The discovery and development of new drugs are intrinsically linked to the availability of novel chemical reagents and synthetic methodologies.[1] Chlorinated organic compounds, in particular, represent a significant class of pharmaceuticals, with numerous FDA-approved drugs containing chlorine.[2] These compounds often exhibit enhanced biological activity and favorable pharmacokinetic properties. This compound (C5H10ClNO) is a chemical entity with the potential to contribute to this landscape.[3] While specific applications in medicinal chemistry are not yet widely reported, its reactive N-chloroformamide moiety suggests a range of synthetic possibilities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C5H10ClNO | PubChem |

| Molecular Weight | 135.59 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5014-50-6 | PubChem |

| XLogP3 | 1.6 | PubChem |

| Polar Surface Area | 20.3 Ų | PubChem |

Table 1: Computed Physicochemical Properties of this compound.[3]

Potential Applications in Medicinal Chemistry

Based on the known reactivity of related N-chloro compounds and the versatile nature of the chloroformamide group, several potential applications for this compound in medicinal chemistry can be postulated.

Synthesis of Substituted Ureas and Carbamates

N-chloroformamides are effective precursors for the synthesis of ureas and carbamates, which are common motifs in bioactive molecules. The reaction of this compound with primary or secondary amines would yield N,N-disubstituted ureas, while reaction with alcohols or phenols would produce N-butyl carbamates. These reactions are typically facile and can be used to generate large libraries of compounds for screening.

dot

Caption: General reaction pathways for this compound.

Development of Novel Heterocyclic Scaffolds

The reactivity of the N-chloroformamide group can be harnessed for the construction of various heterocyclic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could provide access to novel ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Application as a Linker in Bifunctional Molecules

The development of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. This compound could potentially be employed as a precursor to novel linker moieties. The butyl chain provides a degree of flexibility and lipophilicity, while the reactive handle can be used to attach the linker to a payload or a protein-binding ligand.

dot

References

- 1. Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H10ClNO | CID 71366759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Butyl-N-chloroformamide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of N-Butyl-N-chloroformamide for peptide synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the established reactivity of analogous chloroformates, such as isobutyl chloroformate and isopropyl chloroformate, which are utilized in the mixed anhydride method of peptide bond formation. The data presented is hypothetical and for illustrative purposes. Researchers should exercise caution and perform appropriate validation experiments.

Introduction

This compound is a reactive chemical compound that, while not a conventional reagent in peptide chemistry, holds potential for application in peptide synthesis via the mixed anhydride method. This method involves the activation of the carboxyl group of an N-protected amino acid by a chloroformate to form a highly reactive mixed anhydride. This activated species then readily reacts with the free amine of another amino acid or peptide to form a new peptide bond.

The butyl group in this compound may offer specific solubility and reactivity profiles that could be advantageous in certain synthetic contexts, although this requires experimental verification. These notes provide a theoretical framework and starting point for investigating this compound as a reagent in peptide synthesis.

Principle of the Mixed Anhydride Method

The mixed anhydride method is a well-established technique for peptide bond formation. The general workflow is as follows:

-

Activation: An N-protected amino acid is reacted with a chloroformate (in this hypothetical case, this compound) in the presence of a tertiary amine base at low temperature. This forms a mixed carbonic-carboxylic anhydride.

-

Coupling: The mixed anhydride is then reacted with the ester of another amino acid (or a resin-bound amino acid in solid-phase peptide synthesis). The amino group of the second amino acid attacks the carbonyl carbon of the activated amino acid, forming the peptide bond.

-

Work-up/Purification: The newly formed dipeptide is isolated and purified.

This method is valued for its rapid reaction times and the generation of relatively clean products. However, potential side reactions such as urethane formation and racemization must be carefully controlled.

Hypothetical Application in Peptide Synthesis

This compound can be theoretically employed as the activating agent in the mixed anhydride method. The butyl group may influence the stability and reactivity of the resulting mixed anhydride, potentially impacting coupling efficiency and the extent of side reactions.

Potential Advantages and Disadvantages

| Potential Advantages | Potential Disadvantages |

| Tailored reactivity due to the butyl group. | Lack of established protocols and optimization data. |

| Potentially different solubility profile of intermediates. | Higher risk of side reactions without optimized conditions. |

| Cost-effectiveness (depending on synthesis of the reagent). | Potential for steric hindrance from the butyl group. |

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Dipeptide Synthesis: Z-Ala-Phe-OMe

This protocol describes the synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester.

Materials:

-

N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

This compound

-

N-methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of H-Phe-OMe: Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous THF. Add NMM (1.1 equivalents) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

-

Activation of Z-Ala-OH: In a separate flask, dissolve Z-Ala-OH (1 equivalent) in anhydrous THF. Cool the solution to -15 °C in a dry ice/acetone bath.

-

Add NMM (1 equivalent) to the Z-Ala-OH solution.

-

Slowly add this compound (1 equivalent) dropwise to the Z-Ala-OH solution while maintaining the temperature at -15 °C. Stir the reaction mixture for 10 minutes to form the mixed anhydride.

-

Coupling: Add the prepared H-Phe-OMe solution from step 1 to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated N-methylmorpholine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS): Synthesis of a Tripeptide on Wang Resin

This protocol outlines the addition of an amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid loaded Wang resin

-

Fmoc-protected amino acid to be coupled

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), synthesis grade

-

N,N-Dimethylformamide (DMF), synthesis grade

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the Fmoc-amino acid-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of free primary amines.

-

-

Activation of Fmoc-amino acid:

-

In a separate flask, dissolve the next Fmoc-protected amino acid (3 equivalents) in anhydrous DCM.

-

Cool the solution to -15 °C.

-

Add DIPEA (3 equivalents).

-

Slowly add this compound (3 equivalents) and stir for 10 minutes.

-

-

Coupling:

-

Add the activated Fmoc-amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

-

Repeat the deprotection and coupling cycles for the subsequent amino acids.

Data Presentation

The following tables present hypothetical data for the synthesis of a model dipeptide (Z-Ala-Phe-OMe) using different chloroformate reagents to illustrate a potential comparison.

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Ala-Phe-OMe

| Reagent | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Racemization (%) |

| Isobutyl Chloroformate | 2 | 85 | 96 | 1.5 |

| Isopropyl Chloroformate | 2 | 88 | 97 | 1.2 |

| This compound (Hypothetical) | 2 | 82 | 95 | 1.8 |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 1.5 | 90 | 98 | <1 |

Visualizations

Reaction Pathway for Mixed Anhydride Peptide Synthesis

Caption: Mixed anhydride peptide synthesis workflow.

Experimental Workflow for Solution-Phase Synthesis

Caption: Solution-phase dipeptide synthesis workflow.

Logical Relationship of SPPS Cycle

Caption: Solid-phase peptide synthesis (SPPS) cycle.

Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides a detailed experimental protocol for the N-acylation of primary and secondary amines using N-Butyl-N-chloroformamide. This reagent serves as an effective precursor for the introduction of a butylcarbamoyl group onto a nitrogen atom, leading to the formation of N,N'-substituted ureas. The following sections outline the reaction principle, a comprehensive experimental procedure, data presentation, and visual diagrams of the workflow and reaction mechanism.

Reaction Principle

The N-acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformamide. This is followed by the elimination of a chloride ion, which is typically scavenged by a base to drive the reaction to completion and prevent the formation of hydrochloride salts of the starting amine. The final product is a substituted urea derivative.

Experimental Protocol

Materials:

-

Substrate (Primary or Secondary Amine)

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine (as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add a base, such as triethylamine or pyridine (1.1-1.5 eq.), to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled reaction mixture dropwise via a dropping funnel over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various amines with this compound. (Note: These are example data and will vary depending on the specific substrate and reaction conditions).

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Aniline | 1-Butyl-3-phenylurea | 2 | 92 | >98 |

| 2 | Benzylamine | 1-Benzyl-3-butylurea | 1.5 | 95 | >99 |

| 3 | Pyrrolidine | 1-(Butylcarbamoyl)pyrrolidine | 1 | 98 | >99 |

| 4 | 4-Fluoroaniline | 1-Butyl-3-(4-fluorophenyl)urea | 2.5 | 89 | >97 |

Mandatory Visualizations

Caption: Experimental workflow for N-acylation.

Caption: General mechanism of N-acylation.

Application Notes and Protocols: N-Butyl-N-chloroformamide in the Synthesis of Pharmaceutical Intermediates

Disclaimer: Publicly available scientific literature with specific, detailed experimental protocols and quantitative data for the application of N-Butyl-N-chloroformamide in pharmaceutical synthesis is limited. The following application notes and protocols are based on the general reactivity of chloroformates and are provided as a representative guide for researchers. Experimental conditions should be optimized for specific substrates.

Introduction

This compound is a reactive chemical intermediate with potential applications in pharmaceutical synthesis. As a derivative of chloroformic acid, its primary utility lies in its ability to introduce an N-butylcarbamoyl moiety to various nucleophiles. This reactivity makes it a potential reagent for the synthesis of carbamates, ureas, and for the protection of amino groups during multi-step synthetic sequences. The butyl group can influence the lipophilicity and other pharmacokinetic properties of a drug molecule, making this compound a potentially useful building block in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary applications of this compound in the synthesis of pharmaceutical intermediates are expected to be:

-

Synthesis of N-Butyl Carbamates: Reaction with alcohols and phenols to form N-butyl carbamates. The carbamate functional group is a common feature in many pharmaceutical compounds.

-

Synthesis of Substituted Ureas: Reaction with primary and secondary amines to yield N,N'-substituted ureas. The urea moiety is a key structural component in numerous therapeutic agents.

-

Protection of Amino Groups: Use as a protecting group for primary and secondary amines. The resulting N-butylcarbamate can be stable under certain reaction conditions and subsequently removed to reveal the free amine.

Representative Data

The following table presents hypothetical quantitative data for the reaction of this compound with various nucleophiles. This data is illustrative and serves as a template for the presentation of experimental results.

| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Butyl-N'-phenylurea | Dichloromethane | 25 | 4 | 85 |

| 2 | Benzyl alcohol | Benzyl N-butylcarbamate | Tetrahydrofuran | 0 to 25 | 6 | 78 |

| 3 | Piperidine | N-Butyl-N-pentamethyleneurea | Acetonitrile | 25 | 3 | 92 |

| 4 | 4-Methoxyphenol | 4-Methoxyphenyl N-butylcarbamate | Dichloromethane | 25 | 5 | 81 |

Experimental Protocols

The following are representative, hypothetical protocols for the use of this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Synthesis of N-Butyl-N'-arylurea

Materials:

-

This compound

-

Substituted aniline

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-Butyl-N'-arylurea.

Protocol 2: General Procedure for the Synthesis of O-Aryl N-Butylcarbamate

Materials:

-

This compound

-

Substituted phenol

-

Pyridine (or other suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the substituted phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired O-Aryl N-butylcarbamate.

Visualizations

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates using this compound.

Caption: Logical relationships of this compound with different nucleophiles to form key pharmaceutical intermediates.

Application Notes and Protocols: Protecting Group Strategies Involving N-Butyl-N-chloroformamide

A thorough investigation of scientific databases and literature reveals no documented use of N-Butyl-N-chloroformamide as a protecting group reagent in organic synthesis. While the compound is listed in chemical databases such as PubChem, there is a notable absence of published research, application notes, or protocols detailing its use for the protection of functional groups.

Extensive searches for methodologies related to the application of this compound for amine protection, its subsequent deprotection, or its use in more complex synthetic strategies such as peptide synthesis have yielded no relevant results. Consequently, the development of detailed application notes and experimental protocols, as requested, is not feasible due to the lack of foundational scientific literature.

It is concluded that this compound is not a conventional or documented reagent for protecting group strategies in the fields of research, drug development, or general organic synthesis. Professionals in these fields are advised to consult established and well-documented protecting group methodologies.

Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate

Introduction